molecular formula C7H6BrClO2 B13913040 5-Bromo-4-chloro-2-(hydroxymethyl)phenol

5-Bromo-4-chloro-2-(hydroxymethyl)phenol

Cat. No.: B13913040
M. Wt: 237.48 g/mol
InChI Key: HDKKKPSFLVOGRQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrClO2 It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 2-(hydroxymethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloro-2-(hydroxymethyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(hydroxymethyl)phenol involves its interaction with biological molecules. The compound can act as an antimicrobial agent by disrupting the cell membrane of microorganisms, leading to cell lysis and death. The hydroxymethyl group may also play a role in enhancing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(hydroxymethyl)phenol
  • 5-Chloro-2-(hydroxymethyl)phenol
  • 2,4-Dibromo-6-(hydroxymethyl)phenol

Uniqueness

5-Bromo-4-chloro-2-(hydroxymethyl)phenol is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the hydroxymethyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromo-4-chloro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,10-11H,3H2

InChI Key

HDKKKPSFLVOGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)CO

Origin of Product

United States

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